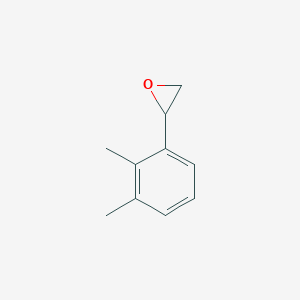

2-(2,3-Dimethylphenyl)oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-(2,3-dimethylphenyl)oxirane |

InChI |

InChI=1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 |

InChI Key |

PSYNRRAPBNXIKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CO2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,3 Dimethylphenyl Oxirane

Asymmetric Epoxidation Approaches to Chiral 2-(2,3-Dimethylphenyl)oxirane

The creation of chiral this compound, where the epoxide ring has a specific three-dimensional arrangement, is of great interest for applications in pharmaceuticals and other specialized fields. namibian-studies.com Asymmetric epoxidation, a process that favors the formation of one enantiomer over the other, is the key strategy to achieve this. uea.ac.uk This is typically accomplished through two main approaches: catalytic enantioselective epoxidation of the precursor olefin and diastereoselective synthesis using chiral auxiliaries.

Catalytic Enantioselective Epoxidation of Precursor Olefins

Catalytic enantioselective epoxidation involves the use of a chiral catalyst to transfer an oxygen atom to the double bond of the precursor, 2,3-dimethylstyrene (B1265930). This method has revolutionized the synthesis of chiral molecules. namibian-studies.com The success of this approach hinges on the design of the chiral catalyst and understanding the mechanisms that control the stereochemical outcome.

The heart of an effective asymmetric catalyst lies in its chiral ligand. metu.edu.tr These ligands, often complex organic molecules, bind to a metal center to create a chiral environment that directs the epoxidation reaction. namibian-studies.commetu.edu.tr Researchers have developed a wide array of chiral ligands, including those based on salen, aminopyridine (N4), and norbornene backbones, for use with various metal catalysts like manganese (Mn), iron (Fe), and vanadium (V). namibian-studies.commetu.edu.trnih.govorganic-chemistry.org

The performance of these catalysts is evaluated based on their ability to produce the desired epoxide with high enantiomeric excess (ee), which is a measure of the purity of one enantiomer. For instance, manganese complexes with aryl-substituted (R,R)-mcp ligands have demonstrated high enantioselectivity in the asymmetric epoxidation of various olefins using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov Similarly, chiral ketone catalysts have been shown to be effective for the asymmetric epoxidation of 1,1-disubstituted terminal olefins, achieving up to 88% ee. nih.gov The choice of metal and ligand is crucial, as their interaction dictates the catalyst's activity and selectivity. namibian-studies.com

Table 1: Examples of Chiral Catalysts and their Performance in Asymmetric Epoxidation

| Catalyst System | Olefin Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Ketone | 1,1-Disubstituted Terminal Olefins | Up to 88% | nih.gov |

| (R,R)-mcp Manganese Complexes | Various Olefins | High | nih.gov |

| Chiral (pyrrolidine salen)Mn(III) | Styrene (B11656) | 37-39% | researchgate.net |

| Chiral (pyrrolidine salen)Mn(III) | Substituted Chromenes | 86-95% | researchgate.net |

| Chiral Zr-based MOF | Prochiral Alkenes | Up to 100% | rsc.org |

The mechanism by which a chiral catalyst controls the stereochemistry of the epoxidation is a complex interplay of steric and electronic factors. The chiral ligand creates a specific three-dimensional pocket around the metal's active site. dtu.dk The incoming olefin can only approach this active site from a particular direction to minimize steric hindrance, thus favoring the formation of one enantiomer of the epoxide. dtu.dk

For example, in the Sharpless asymmetric epoxidation of allylic alcohols, a titanium-tartrate complex creates a predictable chiral environment, allowing for the synthesis of epoxides with a specific absolute configuration based on the chirality of the tartrate ligand used. nobelprize.org Similarly, studies on the epoxidation of 1,1-disubstituted terminal olefins with a chiral lactam ketone catalyst suggest that the reaction proceeds primarily through a planar-like transition state, influencing the stereochemical outcome. nih.gov Understanding these mechanisms is crucial for the rational design of new and more effective chiral catalysts. nih.gov

Diastereoselective Synthesis through Chiral Auxiliaries

An alternative to using a chiral catalyst is the use of a chiral auxiliary. uea.ac.uk In this approach, a chiral molecule (the auxiliary) is temporarily attached to the precursor olefin. This creates a chiral substrate that then undergoes a diastereoselective epoxidation, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter in the epoxide with a specific configuration. uea.ac.uk After the reaction, the chiral auxiliary is removed, yielding the desired enantiomerically enriched epoxide. While effective, this method can be less atom-economical than catalytic approaches due to the stoichiometric use and subsequent removal of the auxiliary. uea.ac.uk

Regioselective Epoxidation Techniques for Substituted Aromatic Olefins

For substituted aromatic olefins like 2,3-dimethylstyrene, regioselectivity becomes an important consideration. This refers to the ability to selectively epoxidize the desired double bond without reacting with other functional groups or positions on the aromatic ring.

In the case of this compound synthesis, the primary goal is the epoxidation of the vinyl group attached to the dimethylphenyl ring. The choice of oxidant and catalyst can significantly influence the regioselectivity. For instance, the oxidation of o-xylene (B151617) under harsh conditions can lead to the functionalization of the methyl groups rather than the aromatic ring. nih.gov However, biomimetic systems using iron porphyrin catalysts have shown the ability to achieve unusual initial epoxidation of the aromatic ring itself under greener conditions. nih.gov

Furthermore, the opening of the resulting epoxide ring can also be regioselective. For example, the ring-opening of styrene oxide derivatives can be catalyzed by enzymes like halohydrin dehalogenase, leading to the formation of specific regioisomers. rsc.orgnih.gov The regioselectivity of epoxide ring-opening is influenced by the electronic and steric properties of the substituents on the epoxide. cdnsciencepub.comthieme-connect.com

Sustainable and Green Chemistry Routes to this compound

The principles of green chemistry are increasingly being applied to the synthesis of epoxides, aiming to develop more environmentally friendly and sustainable processes. rsc.org This involves the use of greener oxidants, catalysts, and solvents.

A key focus is the replacement of hazardous oxidants like peracids with greener alternatives such as hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂). rsc.org For instance, iron and manganese complexes are being developed as catalysts for epoxidation using H₂O₂. nih.govnih.gov The use of H₂O₂ is advantageous as its only byproduct is water.

Furthermore, the use of environmentally benign solvents like ethanol (B145695) or even water is being explored to replace traditional, more toxic organic solvents. nih.gov Biocatalysis, using enzymes like styrene monooxygenases, also presents a green route to epoxides, often operating under mild conditions with high selectivity. rsc.orgmdpi.com

Table 2: Green Chemistry Approaches in Epoxidation

| Green Approach | Example | Benefit | Reference |

| Green Oxidant | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct | nih.govrsc.org |

| Heterogeneous Catalyst | Mn(II) on Graphene Oxide | Easy recovery and reuse | mdpi.com |

| Green Solvent | Ethanol | Reduced toxicity | nih.gov |

| Biocatalysis | Styrene Monooxygenase | Mild reaction conditions, high selectivity | rsc.orgmdpi.com |

Solvent-Free and Heterogeneous Catalytic Systems

The integration of solvent-free reaction conditions with heterogeneous catalysis represents a significant advancement in the clean production of epoxides. This dual approach addresses major drawbacks of traditional synthesis, such as the environmental impact of volatile organic solvents and the difficulty of separating homogeneous catalysts from reaction products. The epoxidation of 2,3-dimethylstyrene, the direct precursor to this compound, can be effectively achieved using solid catalysts that are easily recoverable and reusable.

Heterogeneous catalysts are advantageous as they can be easily filtered from the reaction mixture, simplifying product purification and allowing for catalyst recycling. liv.ac.uk A range of solid materials have proven effective for the epoxidation of styrene and its derivatives. These include:

Titanium Silicalite-1 (TS-1): This microporous zeolite material, containing titanium atoms substituted into the silicate (B1173343) framework, is a highly effective catalyst for epoxidation using hydrogen peroxide (H₂O₂). hep.com.cnnih.gov Its shape-selective nature can enhance selectivity towards the desired epoxide. The catalytic activity of TS-1 is linked to the tetrahedrally coordinated titanium sites within the zeolite framework. hep.com.cn Large-crystal TS-1 has been shown to be a versatile and effective catalyst for the epoxidation of various unsaturated substrates. hep.com.cn

Supported Metal Catalysts: Transition metals, known for their catalytic activity in oxidation reactions, can be immobilized on solid supports like silica (B1680970), alumina, or mesoporous materials. liv.ac.ukdtu.dk For instance, manganese (Mn) complexes, which are effective homogeneous epoxidation catalysts, have been successfully grafted onto mesoporous supports. These heterogeneous catalysts have demonstrated high activity and, in some cases, enhanced selectivity compared to their homogeneous counterparts. liv.ac.uk Similarly, oxovanadium(IV) complexes anchored to modified silica (SBA-15) have been used to catalyze styrene oxidation with air as the oxidant. researchgate.net

Metal Oxides: Simple and mixed metal oxides have demonstrated considerable catalytic activity for styrene oxidation. researchgate.net Catalysts such as MnFe₂O₄ have been used in solvent-free, microwave-assisted oxidations of styrene. researchgate.net

Solvent-free, or neat, reaction conditions further enhance the green credentials of the synthesis. thieme-connect.com By eliminating the organic solvent, this approach reduces waste, lowers costs, and minimizes safety hazards associated with volatile and often toxic chemicals. organic-chemistry.org The combination of heterogeneous catalysis with solvent-free conditions, sometimes accelerated by microwave irradiation, provides a powerful and sustainable route for the synthesis of this compound. researchgate.net For example, the epoxidation of various terpenes and styrenes has been successfully achieved under organic solvent-free conditions using a tungsten-based catalytic system with hydrogen peroxide. thieme-connect.com

| Catalyst | Support/System | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Mn(salen) Complex | Mesoporous Silica (SBA-15) | m-CPBA/NMO | High activity and enantioselectivity; catalyst is recyclable. Showed higher ee values for some substrates compared to the homogeneous catalyst. | liv.ac.uk |

| Titanium Silicalite-1 (TS-1) | Zeolite Framework | H₂O₂ | Excellent catalytic activity for epoxidation of alkenes under mild conditions. Catalyst size and crystallinity are critical for performance. | hep.com.cn |

| Oxovanadium(IV) Complex | Amino-modified SBA-15 | Air (O₂) | Demonstrated high yield of styrene oxide and good recoverability. | researchgate.net |

| MnFe₂O₄ | Spinel Oxide | TBHP | Effective in solvent-free, microwave-assisted styrene oxidation; catalyst is recyclable. | researchgate.net |

| Co²⁺ ions | Zeolite | Molecular Oxygen | Catalytic epoxidation of styrene to styrene oxide was achieved using molecular oxygen. | google.com |

Atom-Economical Synthesis Strategies

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical transformation by measuring how many atoms from the reactants are incorporated into the desired final product. um-palembang.ac.id The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no waste is generated. For the synthesis of this compound, atom-economical strategies focus on the direct epoxidation of 2,3-dimethylstyrene using clean oxidants.

The most prominent atom-economical approaches utilize oxidants that produce benign or no byproducts:

Hydrogen Peroxide (H₂O₂): H₂O₂ is considered an ideal oxidant as its only byproduct is water. mdpi.com Numerous catalytic systems have been developed to activate H₂O₂ for the epoxidation of alkenes. Manganese complexes, in particular, have been widely studied for this purpose. rsc.orgresearchgate.netrug.nl Catalytic systems employing manganese salts with co-catalysts like bicarbonate have proven effective for the epoxidation of various alkenes, including styrenes, under mild conditions. organic-chemistry.org The use of H₂O₂ avoids the stoichiometric waste generated by traditional reagents like peracids.

Molecular Oxygen (O₂) or Air: Molecular oxygen is the ultimate green oxidant due to its availability and the absence of any byproducts. mdpi.com However, its direct use in selective epoxidation is challenging due to the potential for overoxidation or side-chain oxidation. dtu.dkmdpi.com Despite these challenges, catalytic systems are being developed to harness O₂ for this transformation. For example, cobalt-exchanged zeolites and silver-containing catalysts have been reported for the epoxidation of styrene using molecular oxygen, sometimes from the air, as the primary oxidant. google.comgoogle.com

These modern approaches stand in stark contrast to classical epoxidation methods, which are often characterized by poor atom economy. For instance, the synthesis of epoxides via the halohydrin route generates significant salt waste. Similarly, the stoichiometric use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), produces an equivalent amount of carboxylic acid byproduct, leading to a lower atom economy and creating downstream separation challenges. mdpi.com The development of catalytic processes using H₂O₂ or O₂ is therefore a crucial step towards more sustainable chemical manufacturing. um-palembang.ac.id

| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Direct Oxidation with O₂ | 2,3-Dimethylstyrene + ½ O₂ | This compound | None | 100% |

| Direct Oxidation with H₂O₂ | 2,3-Dimethylstyrene + H₂O₂ | This compound | H₂O | 89.2% |

| Epoxidation with Peracetic Acid | 2,3-Dimethylstyrene + CH₃CO₃H | This compound | CH₃COOH (Acetic Acid) | 71.2% |

| Epoxidation with m-CPBA | 2,3-Dimethylstyrene + C₇H₅ClO₃ | This compound | C₇H₅ClO₂ (m-Chlorobenzoic acid) | 48.1% |

Mechanistic Investigations of 2 2,3 Dimethylphenyl Oxirane Reactivity

Nucleophilic Ring-Opening Pathways

The reaction of 2-(2,3-dimethylphenyl)oxirane with nucleophiles is a fundamental transformation that leads to the formation of 1,2-disubstituted products. The course of these reactions is heavily influenced by the nature of the nucleophile and the reaction conditions, which in turn determine the chemo- and regioselectivity, as well as the stereochemical outcome.

Chemo- and Regioselectivity in Nucleophilic Additions

In the nucleophilic ring-opening of unsymmetrical epoxides such as this compound, the site of nucleophilic attack is a key consideration. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. In this scenario, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the terminal methylene (B1212753) carbon (C2), as the benzylic carbon (C1) is sterically shielded by the adjacent 2,3-dimethylphenyl group. This regioselectivity is a classic example of steric control in SN2 reactions, where the trajectory of the incoming nucleophile is directed to the more accessible electrophilic site.

Conversely, under acidic conditions, the mechanism shifts towards an SN1-like pathway. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms. The benzylic carbon (C1) is better able to stabilize this positive charge through resonance with the aromatic ring. Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon. This change in regioselectivity from basic to acidic conditions highlights the electronic control that dominates in the SN1-like mechanism.

The chemoselectivity of the reaction pertains to which functional group reacts in a molecule containing multiple reactive sites. In the context of this compound, if the nucleophile also contains a reactive functional group, the conditions can be tuned to favor the epoxide ring-opening over other potential reactions.

| Nucleophile | Conditions | Major Regioisomer | Minor Regioisomer |

| RO⁻/ROH | Basic | Attack at C2 | Attack at C1 |

| H₂O/H⁺ | Acidic | Attack at C1 | Attack at C2 |

| RNH₂ | Neutral/Basic | Attack at C2 | Attack at C1 |

| RMgX | Aprotic | Attack at C2 | Attack at C1 |

Table 1: Regioselectivity of Nucleophilic Ring-Opening of 2-Aryl-Oxiranes (Representative data based on general principles of epoxide reactivity)

Stereochemical Outcomes and Diastereocontrol in Ring-Opening Reactions

The ring-opening of epoxides is a stereospecific process. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond. This "backside attack" results in an inversion of configuration at the stereocenter being attacked. For this compound, if the starting material is chiral, the nucleophilic attack at either C1 or C2 will proceed with inversion of stereochemistry at that center. This leads to the formation of a trans-1,2-disubstituted product. rsc.org

For instance, the reaction of a chiral enantiomer of this compound with a nucleophile under basic conditions will yield a specific diastereomer of the corresponding alcohol. The stereochemistry at the benzylic carbon remains unchanged, while the stereochemistry at the terminal carbon is inverted.

Diastereocontrol becomes particularly relevant when the nucleophile itself is chiral or when there are pre-existing stereocenters in the molecule. The inherent stereochemistry of the reactants can influence the transition state energies, leading to a preference for the formation of one diastereomer over another.

Lewis Acid and Brønsted Acid Catalysis in Ring Opening

Both Lewis acids and Brønsted acids can catalyze the ring-opening of epoxides, often enhancing the reaction rate and influencing the regioselectivity.

Brønsted Acid Catalysis: As mentioned earlier, Brønsted acids protonate the epoxide oxygen, making it a more potent leaving group and facilitating the ring-opening. This protonation enhances the electrophilicity of the epoxide carbons, particularly the benzylic carbon which can better stabilize the developing positive charge. This leads to a preference for nucleophilic attack at the more substituted carbon, following an SN1-like mechanism.

Lewis Acid Catalysis: Lewis acids, such as metal triflates or boron trihalides, coordinate to the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. Similar to Brønsted acid catalysis, Lewis acid activation typically favors attack at the more substituted carbon atom due to the stabilization of the partial positive charge at the benzylic position. The choice of Lewis acid and reaction conditions can be fine-tuned to control the regioselectivity and stereoselectivity of the ring-opening reaction. Some Lewis acids can also facilitate rearrangements, which will be discussed in the following section.

Electrophilic Ring-Opening and Rearrangement Pathways

In the presence of strong acids, this compound can undergo electrophilic ring-opening followed by skeletal rearrangements. These reactions are driven by the formation of a carbocation intermediate and the subsequent migration of a substituent to a more stable position.

Acid-Catalyzed Skeletal Rearrangements of this compound

Under strong acidic conditions, the protonated epoxide can open to form a full carbocation at the benzylic position. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product. For this compound, a likely rearrangement would involve the migration of a hydride from the adjacent methylene group to the benzylic carbocation, which upon deprotonation would yield a ketone. The specific nature of the rearranged product will depend on the migratory aptitude of the groups attached to the epoxide ring and the stability of the resulting carbocation. The presence of the electron-donating methyl groups on the phenyl ring can influence the stability of the carbocation intermediates and thus the propensity for rearrangement.

Mechanistic Studies of Pinacol-Type Rearrangements

A related and important acid-catalyzed rearrangement is the Pinacol rearrangement, which occurs in 1,2-diols. The corresponding 1,2-diol of this compound, namely 1-(2,3-dimethylphenyl)ethane-1,2-diol, can be synthesized by the hydrolysis of the epoxide. When this diol is treated with a strong acid, it can undergo a Pinacol-type rearrangement. researchgate.net

The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. researchgate.net In the case of 1-(2,3-dimethylphenyl)ethane-1,2-diol, protonation and loss of water can occur at either the primary or the benzylic hydroxyl group. Formation of the carbocation at the benzylic position is more favorable due to resonance stabilization by the aromatic ring. Subsequently, a 1,2-hydride shift from the adjacent carbon to the benzylic carbocation occurs. The driving force for this migration is the formation of a more stable resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone product, 2-(2,3-dimethylphenyl)acetaldehyde.

The migratory aptitude of different groups (hydride vs. alkyl vs. aryl) plays a crucial role in determining the product of the Pinacol rearrangement. Generally, the group that can better stabilize a positive charge in the transition state will migrate preferentially.

| Substrate | Acid Catalyst | Product(s) | Notes |

| 1-(2,3-Dimethylphenyl)ethane-1,2-diol | H₂SO₄ | 2-(2,3-Dimethylphenyl)acetaldehyde | Hydride migration to the benzylic carbocation is favored. |

| 1-Phenyl-1,2-ethanediol | H₂SO₄ | Phenylacetaldehyde | Serves as a reference for comparison. |

Table 2: Representative Products of Pinacol-Type Rearrangements of 1-Aryl-1,2-diols (Data based on general principles and known migratory aptitudes)

Pericyclic Reactions and Cycloadditions Involving the Oxirane Ring

The reactivity of the oxirane ring in this compound is significantly influenced by the presence of the adjacent 2,3-dimethylphenyl group. This substitution pattern governs the facility of ring-opening reactions and subsequent cycloadditions, primarily through the generation of reactive intermediates such as carbonyl ylides. These pericyclic reactions and cycloadditions represent a powerful strategy for the synthesis of complex heterocyclic frameworks.

The principal pericyclic pathway available to epoxides is the thermal or photochemical electrocyclic ring-opening to form a carbonyl ylide. masterorganicchemistry.commasterorganicchemistry.com A carbonyl ylide is a 1,3-dipole that can subsequently undergo a variety of cycloaddition reactions with suitable dipolarophiles. nih.govuchicago.edu For this compound, the presence of the aromatic ring is expected to stabilize the resulting carbonyl ylide, thereby facilitating its formation. The Woodward-Hoffmann rules predict that the thermal ring-opening of the epoxide will be conrotatory, while the photochemical process will be disrotatory. masterorganicchemistry.commasterorganicchemistry.com

Once formed, the carbonyl ylide derived from this compound can participate in [3+2] cycloaddition reactions. These reactions are highly valuable for the construction of five-membered rings. nih.govuchicago.edu The regioselectivity of these cycloadditions is dictated by the electronic and steric properties of both the carbonyl ylide and the dipolarophile. In the case of the ylide from this compound, the 2,3-dimethylphenyl group will exert a significant directing effect.

A notable class of cycloadditions involving aryl-substituted epoxides is the formal [3+2] cycloaddition with alkenes, catalyzed by Lewis acids. nih.govmdpi.com This reaction proceeds through a stepwise mechanism rather than a concerted pericyclic pathway. The Lewis acid activates the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack by the alkene at one of the oxirane carbons. For aryl epoxides, this attack typically occurs at the benzylic carbon due to the stabilization of the resulting carbocationic intermediate by the aromatic ring. nih.govacs.org Subsequent ring closure then affords a tetrasubstituted tetrahydrofuran (B95107). nih.govmdpi.com The 2,3-dimethylphenyl group, with its electron-donating methyl substituents, would be expected to strongly favor the formation of a benzylic cation, thus directing the regiochemical outcome of the reaction.

The table below illustrates the expected outcomes of the Lewis acid-catalyzed [3+2] cycloaddition of this compound with various alkenes, based on established reactivity patterns for similar aryl-substituted epoxides. nih.govmdpi.com

| Entry | Alkene | Lewis Acid Catalyst | Expected Major Product |

| 1 | Styrene (B11656) | AlCl₃ | 2-(2,3-Dimethylphenyl)-5-phenyltetrahydrofuran |

| 2 | α-Methylstyrene | BF₃·OEt₂ | 2-(2,3-Dimethylphenyl)-5-methyl-5-phenyltetrahydrofuran |

| 3 | Indene | TiCl₄ | 2-(2,3-Dimethylphenyl)-2,3,3a,8a-tetrahydroindeno[1,2-c]furan |

| 4 | Methyl Acrylate | SnCl₄ | Methyl 5-(2,3-dimethylphenyl)tetrahydrofuran-3-carboxylate |

This table is predictive and based on analogous reactions reported in the literature. nih.govmdpi.com

Furthermore, photochemical cycloadditions of aryl-substituted epoxides have been reported. acs.org Irradiation of an epoxide in the presence of an olefin can lead to the formation of cycloadducts, although the mechanisms can be complex and may involve the formation of carbonyl ylides or other reactive intermediates. acs.org The specific outcomes for this compound under photochemical conditions would depend on the wavelength of light used and the nature of the reaction partner.

In addition to reactions with alkenes, the intermediate carbonyl ylide can also be trapped by other dipolarophiles such as alkynes and carbonyls. nih.govrsc.org The reaction with an alkyne would lead to the formation of a 2,5-dihydrofuran, while trapping with a carbonyl compound would yield a 1,3-dioxolane. rsc.org The regioselectivity in these cases would also be influenced by the substitution on the 2,3-dimethylphenyl ring. mdpi.com

Chemical Transformations and Derivatization of 2 2,3 Dimethylphenyl Oxirane

Synthesis of Functionalized Alkyl-Aromatic Systems

The reactivity of the epoxide ring in 2-(2,3-Dimethylphenyl)oxirane allows for the introduction of a variety of functional groups, leading to the formation of complex and valuable molecules. The regioselectivity of these ring-opening reactions is a key consideration, influenced by the electronic and steric nature of the dimethylphenyl group and the reaction conditions employed.

Formation of Vicinal Diols and Their Derivatives

The hydrolysis of epoxides is a fundamental transformation that yields vicinal diols, which are important precursors in organic synthesis. The acid-catalyzed hydrolysis of this compound is expected to proceed via a mechanism with S(_N)1 character. Protonation of the epoxide oxygen is followed by nucleophilic attack of water at the more substituted carbon atom (benzylic position), which can better stabilize the partial positive charge that develops in the transition state. This process would lead to the formation of 1-(2,3-dimethylphenyl)ethane-1,2-diol.

Conversely, base-catalyzed hydrolysis occurs through an S(_N)2 mechanism. The hydroxide (B78521) nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the terminal methylene (B1212753) carbon, yielding the same diol product but through a different regiochemical pathway. The stereochemical outcome of these reactions is also a critical aspect, with acid-catalyzed and base-catalyzed ring-opening of cyclic systems typically resulting in anti- and syn-diols, respectively, from the corresponding cycloalkene oxides.

| Reactant | Conditions | Product | Expected Yield |

| This compound | H(3)O(+) | 1-(2,3-Dimethylphenyl)ethane-1,2-diol | High |

| This compound | OH, H(_2)O | 1-(2,3-Dimethylphenyl)ethane-1,2-diol | High |

Derivatives of these vicinal diols can be readily prepared. For instance, reaction with acyl halides or anhydrides can yield the corresponding mono- or di-esters, while treatment with alkyl halides under basic conditions can afford ethers. These derivatives are valuable in their own right, finding applications in various fields of chemistry.

Ring Opening with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)

The reaction of epoxides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is a powerful method for carbon-carbon bond formation. These strong nucleophiles readily attack the epoxide ring, typically at the less sterically hindered carbon atom in an S(_N)2 fashion. For this compound, the attack of a Grignard reagent is expected to occur at the terminal carbon, leading to the formation of a secondary alcohol after acidic workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

The regioselectivity of this reaction can sometimes be influenced by the presence of Lewis acids, which can coordinate to the epoxide oxygen and favor attack at the more substituted carbon. However, for simple alkyl and aryl Grignard reagents, attack at the less hindered site is generally preferred.

Enolates, being softer nucleophiles than organometallics, can also be employed for the ring-opening of epoxides. The reaction is typically carried out under basic conditions, and like organometallic reagents, the attack generally occurs at the less substituted carbon of the epoxide.

| Nucleophile | Reagent | Product Type |

| Grignard Reagent | R-MgBr, then H(3)O(+) | Secondary Alcohol |

| Organolithium | R-Li, then H(3)O(+) | Secondary Alcohol |

| Enolate | Ketone/Ester + Base | γ-Hydroxy Ketone/Ester |

Generation of Nitrogen-Containing Derivatives (e.g., Amino Alcohols, Aziridines)

The synthesis of amino alcohols from epoxides is a highly valuable transformation, as these products are important building blocks for pharmaceuticals, chiral ligands, and other fine chemicals. The ring-opening of this compound with amines proceeds readily, often without the need for a catalyst, although elevated temperatures may be required. The reaction follows an S(_N)2 pathway, with the amine attacking the less sterically hindered carbon atom to yield a β-amino alcohol. Both primary and secondary amines can be used as nucleophiles.

The synthesis of aziridines from epoxides is a more complex transformation that typically involves a multi-step sequence. One common method involves the initial ring-opening with an azide (B81097) salt (e.g., sodium azide) to form a β-azido alcohol. Subsequent reduction of the azide group to an amine, followed by intramolecular cyclization (often via activation of the hydroxyl group), can lead to the formation of the corresponding aziridine.

| Nucleophile | Product |

| Ammonia | 2-Amino-1-(2,3-dimethylphenyl)ethanol |

| Primary Amine (R-NH(_2)) | 2-(Alkylamino)-1-(2,3-dimethylphenyl)ethanol |

| Sodium Azide (NaN(_3)) | 2-Azido-1-(2,3-dimethylphenyl)ethanol |

Synthesis of Sulfur-Containing Compounds and Ethers

Sulfur-containing organic compounds exhibit a wide range of chemical and biological activities. The reaction of this compound with thiols or their corresponding thiolates provides a direct route to β-hydroxy thioethers. Similar to other nucleophilic ring-opening reactions, the attack of the sulfur nucleophile occurs at the less sterically hindered carbon atom of the epoxide ring. This reaction is typically carried out under basic conditions to generate the more nucleophilic thiolate anion.

The synthesis of ethers from epoxides can be achieved through reaction with alcohols or phenols. Under basic conditions, an alkoxide or phenoxide ion attacks the less substituted carbon of the epoxide. Alternatively, acid-catalyzed ring-opening by an alcohol can lead to the formation of an ether, with the regioselectivity depending on the specific conditions and the structure of the alcohol.

| Nucleophile | Product Type |

| Thiol (R-SH) + Base | β-Hydroxy Thioether |

| Alcohol (R-OH) + Base/Acid | β-Hydroxy Ether |

Polymerization Studies (Non-Biomedical Contexts)

The ability of epoxides to undergo ring-opening polymerization makes them valuable monomers for the synthesis of polyethers. These polymers find applications in a variety of fields, including as surfactants, lubricants, and in the formulation of coatings and adhesives.

Cationic Ring-Opening Polymerization of this compound

Cationic ring-opening polymerization (CROP) is a common method for the polymerization of epoxides. mdpi.com The polymerization is initiated by a cationic species, such as a protonic acid or a Lewis acid in the presence of a proton source, which activates the monomer by protonating the epoxide oxygen. The propagation then proceeds by the nucleophilic attack of a monomer on the activated growing polymer chain.

The polymerization of sterically hindered epoxides like this compound can be challenging. core.ac.uk The bulky dimethylphenyl group can impede the approach of the monomer to the growing chain end, potentially leading to lower polymerization rates and lower molecular weight polymers. However, the electronic properties of the aromatic ring can also influence the reactivity of the cationic intermediate. While specific studies on the CROP of this compound are not widely reported in the literature, research on analogous 2,3-disubstituted oxiranes indicates that polymerization is feasible, though it can be accompanied by side reactions such as the formation of cyclic oligomers. core.ac.ukrsc.orgresearchgate.net

The properties of the resulting poly(this compound) would be influenced by the stereochemistry of the monomer and the polymerization conditions. The bulky side groups would likely result in a polymer with a relatively high glass transition temperature and limited solubility in common solvents.

| Initiator Type | Expected Outcome | Potential Challenges |

| Protonic Acids (e.g., H(_2)SO(_4), HClO(_4)) | Polymer formation | Low molecular weight, side reactions |

| Lewis Acids (e.g., BF(_3), SnCl(_4)) | Polymer formation | Difficult to control, potential for chain transfer |

Anionic and Coordination Polymerization Methodologies

The polymerization of oxiranes can be initiated through various mechanisms, including anionic and coordination pathways, which offer control over the polymer's molecular weight and structure.

Anionic Polymerization:

Anionic polymerization of epoxides is typically initiated by strong nucleophiles such as organometallic compounds (e.g., alkyllithium or Grignard reagents) or alkali metal alkoxides. The reaction proceeds via a ring-opening mechanism where the initiator attacks one of the carbon atoms of the oxirane ring. In the case of substituted oxiranes like this compound, the attack is generally preferred at the less sterically hindered carbon atom.

Chain transfer reactions can sometimes occur in the anionic polymerization of certain oxiranes, which can affect the final polymer structure. researchgate.net The specific reaction conditions, including the choice of initiator, solvent, and temperature, would need to be optimized to control the polymerization of this compound effectively.

Coordination Polymerization:

Coordination polymerization, often utilizing Ziegler-Natta or related catalysts, provides another powerful method for polymerizing olefins and epoxides. numberanalytics.comwikipedia.org These catalysts, typically based on transition metals like titanium, zirconium, or aluminum, can offer high control over the stereochemistry of the resulting polymer. libretexts.org

For the polymerization of epoxides, coordination catalysts function by activating the monomer through coordination to the metal center, followed by nucleophilic attack by the growing polymer chain. acs.org This mechanism can lead to the formation of stereoregular polymers, such as isotactic or syndiotactic structures. For example, the polymerization of propylene (B89431) oxide using certain coordination catalysts can yield highly isotactic polymers. researchgate.net

While specific Ziegler-Natta catalysts for this compound have not been documented in readily available literature, systems based on titanium tetrachloride (TiCl4) and an organoaluminum cocatalyst, such as triethylaluminum (B1256330) (Al(C2H5)3), are classic examples of Ziegler-Natta catalysts used for olefin polymerization. wikipedia.org The development of homogeneous metallocene and post-metallocene catalysts has further expanded the scope of coordination polymerization, enabling better control over polymer architecture. wikipedia.org The application of such catalytic systems to this compound could potentially lead to polymers with controlled tacticity.

The following table summarizes potential initiators and catalysts that could be explored for the polymerization of this compound based on literature for related compounds.

| Polymerization Method | Initiator/Catalyst System (Examples for related compounds) | Potential for this compound |

| Anionic Polymerization | sec-Butyllithium (sec-BuLi) | High, based on studies of substituted styrenes. researchgate.net |

| Potassium Alkoxides | Moderate, used for other oxiranes. researchgate.net | |

| Coordination Polymerization | TiCl4 / Al(C2H5)3 (Ziegler-Natta) | High, a standard system for olefins and some epoxides. wikipedia.orglibretexts.org |

| Metallocene/MAO Systems | High, offers potential for stereocontrol. wikipedia.org | |

| Tin-based catalysts (e.g., SnCl2) | Moderate, shown to be effective for styrene (B11656) oxide. tandfonline.com |

Elucidation of Polymer Microstructures and Architectures

The microstructure of a polymer, including its tacticity, regioregularity, and the presence of any branching or defects, has a profound impact on its physical and mechanical properties.

Tacticity: The arrangement of the substituted phenyl groups along the polymer chain can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (random arrangement). Coordination polymerization is particularly well-suited for controlling tacticity. libretexts.org For example, studies on the polymerization of bulky oxirane monomers have shown that cationic polymerization can lead to polymers with specific chain conformations. researchgate.net The choice of catalyst in a coordination polymerization of this compound would be crucial in determining the stereochemistry of the resulting polymer.

Regioregularity: During the ring-opening polymerization of an unsymmetrical oxirane, the nucleophile can attack either of the two carbon atoms of the ring. This can lead to head-to-tail, head-to-head, or tail-to-tail linkages in the polymer chain. Anionic polymerization of styrene oxide, a closely related monomer, typically proceeds with high regioselectivity, favoring the attack at the less substituted carbon, leading to a predominantly head-to-tail structure. It is expected that the polymerization of this compound would also exhibit a degree of regioselectivity influenced by the steric and electronic effects of the dimethylphenyl group.

Polymer Architecture: Anionic polymerization, particularly in its "living" form, allows for the synthesis of complex polymer architectures such as block copolymers. By sequentially adding different monomers, it is possible to create block copolymers incorporating poly(this compound) segments. For instance, living anionic polymerization has been successfully used to create block copolymers of styrene and various substituted styrene derivatives. researchgate.net

The characterization of these microstructural features is typically carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR), which can provide detailed information about the tacticity and regioregularity of the polymer chain. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.

Advanced Spectroscopic and Analytical Characterization of 2 2,3 Dimethylphenyl Oxirane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for elucidating the structure of organic molecules in solution. For 2-(2,3-dimethylphenyl)oxirane, 1D NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for an unambiguous assignment and to understand complex spatial relationships, especially in its reaction products, a suite of 2D NMR experiments is essential. libretexts.org

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds and spatial proximities within a molecule. youtube.com These techniques separate signals across two frequency axes, revealing correlations between different nuclei that are not apparent in 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the protons on the oxirane ring and, crucially, the coupling between the benzylic proton and the adjacent protons of the epoxide ring. This helps to establish the direct connectivity of the epoxide to the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (¹J coupling). sdsu.edu It is invaluable for assigning carbon signals, which can be ambiguous in a ¹³C spectrum alone. Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the confident assignment of the oxirane ring carbons and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. It can show correlations from the methyl protons to the aromatic quaternary carbons, and from the oxirane protons to the benzylic carbon and other nearby aromatic carbons, confirming the substitution pattern of the phenyl ring and its connection to the oxirane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, typically within 5 Å. This is particularly useful for determining stereochemistry. For derivatives of this compound, NOESY can help establish the relative configuration of new stereocenters formed during a reaction by observing which protons are physically close to one another.

| NOESY | ¹H-¹H through space | Determines spatial relationships and relative stereochemistry in reaction products by identifying protons that are close to each other. researchgate.net |

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.gov

One common approach involves the use of Chiral Shift Reagents (CSRs) , such as lanthanide complexes (e.g., Eu(hfc)₃). nih.gov These reagents are themselves enantiomerically pure and form temporary diastereomeric complexes with the enantiomers of the analyte. This interaction breaks the magnetic equivalence of the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to appear at different chemical shifts (i.e., splitting a single peak into two). The relative integration of these separated peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the ee.

An alternative strategy is the use of Chiral Derivatizing Agents (CDAs) . In this method, the enantiomeric mixture of the oxirane is reacted with a single enantiomer of a chiral reagent to form stable diastereomeric products. thieme-connect.de These diastereomers have distinct physical properties and, therefore, different NMR spectra. The ee of the original mixture can be determined by integrating the signals corresponding to each diastereomer.

Mass Spectrometry for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com It is used to confirm the molecular weight of a target compound and to gain structural information through analysis of its fragmentation patterns. In the context of chemical reactions, MS is an effective tool for monitoring the conversion of reactants to products.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. mdpi.com For this compound (C₁₀H₁₂O), HRMS can distinguish its exact formula from other potential formulas that have the same nominal mass. This serves as a definitive confirmation of its identity.

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Calculated Mass ([M+H]⁺) | 149.0961 |

| Observed Mass ([M+H]⁺) | 149.0964 |

| Mass Accuracy | +2.0 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgddtjournal.com This process, often involving collision-induced dissociation (CID), provides detailed insight into the structure of the precursor ion by revealing its fragmentation pathways. nih.gov

For this compound, the molecular ion ([M]⁺˙) would likely undergo characteristic fragmentation. Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the dimethylphenyl group to form a stable ion.

Cleavage of the oxirane ring leading to various smaller fragments.

Rearrangement to form a more stable ionic structure, such as a substituted tropylium (B1234903) ion, which is common for alkylbenzenes. docbrown.info

Analyzing these fragmentation patterns helps to confirm the connectivity and substructures within the molecule, complementing the data obtained from NMR spectroscopy.

Table 3: Plausible MS/MS Fragmentation Data for this compound (Precursor Ion m/z 148)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 148 | 133 | [M - CH₃]⁺ |

| 148 | 119 | [M - CHO]⁺ |

| 148 | 105 | [C₈H₉]⁺ (e.g., dimethylphenyl cation) |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR and MS provide extensive information about connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov Since this compound is a liquid at room temperature, it is not directly suitable for single-crystal X-ray analysis.

However, its absolute configuration can be determined by converting it into a suitable crystalline derivative. nih.gov For instance, the ring-opening of the epoxide with a nucleophile can lead to the formation of a solid diol or other functionalized product. If a single crystal of this derivative can be grown, X-ray diffraction analysis can provide a complete three-dimensional map of the atomic positions. weizmann.ac.il When a heavy atom is present in the structure, anomalous dispersion methods can be used to unambiguously determine the absolute stereochemistry (R or S) of every chiral center in the molecule, providing the ultimate structural proof. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation and kinetic analysis of organic molecules. These methods are highly complementary: FT-IR spectroscopy is particularly sensitive to the vibrations of polar functional groups, leading to strong absorption bands, while Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds, which produce strong scattering signals. mdpi.com For this compound, these techniques provide a detailed fingerprint of the molecule, allowing for the unambiguous identification of its key structural motifs—the oxirane ring and the substituted aromatic system.

Due to a lack of directly published experimental spectra for this compound, this analysis is based on established characteristic frequencies for its constituent functional groups derived from analogous compounds and spectral databases. This approach allows for a robust prediction of its vibrational spectrum.

The primary regions of interest in the FT-IR and Raman spectra of this compound can be divided into contributions from the oxirane ring, the 1,2,3-trisubstituted phenyl group, and the methyl substituents.

Expected Vibrational Modes for this compound

The following table summarizes the predicted key vibrational frequencies. These are essential for confirming the identity of the molecule and for monitoring its transformation during chemical reactions.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity | References |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Weak to Medium | esisresearch.org |

| Methyl C-H | Asymmetric & Symmetric Stretching | 2975-2950 & 2885-2865 | 2975-2950 & 2885-2865 | Medium to Strong | esisresearch.org |

| Aromatic C=C | Ring Stretching | 1610-1590, 1585-1570, 1500-1450 | 1610-1590 (Strong), 1585-1570 | Medium to Strong | esisresearch.orgs-a-s.org |

| Methyl C-H | Asymmetric & Symmetric Bending | 1470-1435 & 1385-1370 | 1470-1435 & 1385-1370 | Medium | esisresearch.org |

| Oxirane Ring | Symmetric "Breathing" | 1280-1230 | ~1250 | Weak (IR), Strong (Raman) | spectroscopyonline.comresearchgate.netoceanoptics.com |

| Oxirane Ring | Asymmetric Ring Stretch/Deformation | 950-810 | Weak/Inactive | Strong (IR) | spectroscopyonline.comblogspot.com |

| Oxirane Ring | Symmetric Ring Deformation | 880-750 | ~920 | Strong (IR), Weak (Raman) | spectroscopyonline.comresearchgate.netresearchgate.net |

| Aromatic C-H | Out-of-Plane Bending (1,2,3-Trisubstitution) | 780-745 & 740-705 | Observable | Strong (IR) | tum.deresearchgate.net |

Functional Group Analysis

Oxirane Ring Vibrations: The three-membered epoxide ring has several characteristic vibrational modes. The most notable in Raman spectroscopy is the symmetric ring "breathing" mode, where all three ring bonds stretch and contract in phase. spectroscopyonline.com This vibration is expected to produce a strong and sharp peak around 1250 cm⁻¹. researchgate.netoceanoptics.com In FT-IR, this band is typically weak. blogspot.com Conversely, the asymmetric ring stretching (950–810 cm⁻¹) and a symmetric ring deformation (880–750 cm⁻¹) modes are prominent and strong in the FT-IR spectrum due to the large change in dipole moment associated with C-O bond stretching. spectroscopyonline.comresearchgate.net

Aromatic System Vibrations: The 1,2,3-trisubstituted benzene (B151609) ring gives rise to a distinct pattern. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a set of bands in the 1610–1450 cm⁻¹ region. esisresearch.org A particularly diagnostic feature for the substitution pattern is the strong out-of-plane C-H bending (wagging) mode. For 1,2,3-trisubstitution, two characteristic bands are expected: one strong band in the 780–745 cm⁻¹ range and another of medium intensity between 740 cm⁻¹ and 705 cm⁻¹. tum.deresearchgate.net

Methyl Group Vibrations: The two methyl groups on the phenyl ring will produce characteristic C-H stretching bands in the 2975–2865 cm⁻¹ region and C-H bending (deformation) bands around 1450 cm⁻¹ and 1375 cm⁻¹. esisresearch.org

Reaction Progress Monitoring

FT-IR and Raman spectroscopy are exceptionally well-suited for monitoring the progress of reactions involving this compound, most notably the nucleophilic ring-opening of the epoxide. science.govpressbooks.pub This is a common reaction, for instance, in acid-catalyzed hydrolysis to form a vicinal diol. pressbooks.pub

By monitoring the spectra over time, the consumption of the starting material and the formation of the product can be quantified. The key spectral changes to monitor would be:

Disappearance of Epoxide Bands: The intensity of the characteristic epoxide peaks will decrease as the reaction proceeds. In Raman spectroscopy, the symmetric ring breathing mode (~1250 cm⁻¹) is an excellent indicator, as its intensity is directly proportional to the concentration of the epoxide groups. researchgate.netoceanoptics.com In FT-IR, the disappearance of the strong asymmetric ring stretch (950–810 cm⁻¹) or the C-H stretching of the epoxy ring itself (~3056 cm⁻¹) can be tracked. nih.gov

Appearance of Product Bands: New bands corresponding to the reaction product will appear and grow in intensity. For a hydrolysis reaction yielding the corresponding 2-(2,3-dimethylphenyl)ethane-1,2-diol, the most significant new feature would be a very broad absorption band in the FT-IR spectrum between 3500 and 3200 cm⁻¹, characteristic of the O-H stretching vibrations of the two newly formed hydroxyl groups. researchgate.net Additionally, new strong C-O stretching bands for the diol would appear in the 1100–1000 cm⁻¹ region. nih.gov

The following table outlines the key bands that would be monitored to track the hydrolysis of this compound to its corresponding diol.

| Species | Vibrational Mode | Spectroscopic Technique | Wavenumber (cm⁻¹) | Expected Change | References |

| This compound (Reactant) | Oxirane Ring Breathing | Raman | ~1250 | Decrease | researchgate.netoceanoptics.com |

| This compound (Reactant) | Asymmetric Oxirane Ring Stretch | FT-IR | 950-810 | Decrease | spectroscopyonline.comnih.gov |

| 2-(2,3-Dimethylphenyl)ethane-1,2-diol (Product) | O-H Stretching | FT-IR | 3500-3200 (broad) | Increase | researchgate.net |

| 2-(2,3-Dimethylphenyl)ethane-1,2-diol (Product) | C-O Stretching | FT-IR / Raman | 1100-1000 | Increase | nih.gov |

Computational and Theoretical Investigations of 2 2,3 Dimethylphenyl Oxirane

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-(2,3-dimethylphenyl)oxirane. While specific, published DFT studies on this exact compound are limited, the principles and methodologies are well-established from research on analogous aryl and alkyl-substituted oxiranes. nih.govnih.govwayne.edu

DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311+G**, allow for the optimization of the molecule's ground-state geometry. nih.govresearchgate.netacs.org From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electron-rich and electron-poor regions. For this compound, the MEP would show a high electron density around the oxygen atom of the oxirane ring, indicating its nucleophilic character and susceptibility to protonation in acidic media. Conversely, the carbon atoms of the strained three-membered ring are electrophilic centers, prone to nucleophilic attack. The distribution of Mulliken charges provides a quantitative measure of the partial charges on each atom, further refining the picture of its reactivity. researchgate.net

Theoretical calculations on similar epoxides demonstrate that DFT can reliably predict various electronic descriptors that correlate with reactivity. rsc.orgmdpi.com These studies are foundational for understanding how the electronic effects of the 2,3-dimethylphenyl substituent modulate the inherent reactivity of the oxirane ring.

Table 1: Representative Electronic Properties Calculable via DFT for this compound Note: The values presented are illustrative and based on typical results for analogous compounds, not specific experimental or calculated data for the title molecule.

| Calculated Property | Typical Method | Significance in Reactivity Analysis |

|---|---|---|

| HOMO Energy | B3LYP/6-311+G | Indicates the molecule's ability to donate electrons; higher energy suggests greater nucleophilicity. |

| LUMO Energy | B3LYP/6-311+G | Indicates the molecule's ability to accept electrons; lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | B3LYP/6-311+G** | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | B3LYP/6-31G | Quantifies the partial charge on each atom, pinpointing specific electrophilic carbons and the nucleophilic oxygen. |

Prediction of Reaction Mechanisms, Transition States, and Reaction Barriers

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the ring-opening of epoxides like this compound. By modeling the potential energy surface (PES), researchers can identify transition states (TS), intermediates, and calculate the associated activation energy barriers. researchgate.netresearchgate.net

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic). pressbooks.pubic.ac.uk

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is first protonated. The subsequent nucleophilic attack is complex, exhibiting characteristics of both SN1 and SN2 mechanisms. pressbooks.pub For an unsymmetrically substituted epoxide like the title compound, the nucleophile attacks the carbon atom that can best stabilize a positive charge. Due to the electronic stabilization from the phenyl ring and the methyl groups, the attack would preferentially occur at the tertiary benzylic carbon atom. DFT calculations can locate the transition state for this step and determine its energy, which corresponds to the reaction barrier. wayne.eduacs.org

Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction follows an SN2 mechanism. ic.ac.ukresearchgate.net The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. For this compound, this would be the methylene (B1212753) (-CH2-) carbon. Computational modeling can determine the activation free energies (ΔG‡) for attack at both the secondary and tertiary carbons, confirming the regioselectivity predicted by steric considerations. ic.ac.ukresearchgate.net Studies on similar systems have successfully used methods like ωB97XD/6-311G(d,p) to calculate these barriers. ic.ac.uk

DFT calculations are crucial for locating the geometry of the transition state and confirming that it connects the reactants and products along the reaction coordinate through Intrinsic Reaction Coordinate (IRC) analysis. researchgate.net The calculated activation barriers help in predicting reaction rates and understanding the factors that control regioselectivity. researchgate.netnih.gov

Table 2: Illustrative Calculated Activation Barriers for Ring-Opening Reactions Note: These values are hypothetical, for illustrative purposes, to demonstrate the output of such a computational study.

| Reaction Condition | Site of Attack | Predicted Mechanism | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed (e.g., HBr) | Benzylic Carbon (C-phenyl) | SN1-like | ~15-20 |

| Base-Catalyzed (e.g., MeO⁻) | Methylene Carbon (CH₂) | SN2 | ~20-25 |

| Base-Catalyzed (e.g., MeO⁻) | Benzylic Carbon (C-phenyl) | SN2 | >25 (Higher barrier due to sterics) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. Molecular dynamics (MD) simulations offer a method to explore the conformational landscape of the molecule over time. rsc.orgacs.orgmun.ca

A primary focus of MD simulations for this molecule would be the conformational analysis related to the rotation around the C-C single bond connecting the phenyl ring to the oxirane ring. nih.gov This rotation determines the relative orientation of the bulky 2,3-dimethylphenyl group with respect to the epoxide. By simulating the molecule's trajectory over nanoseconds, MD can map the potential energy surface as a function of the relevant dihedral angle. wipo.intncsu.edu This allows for the identification of low-energy, stable conformers and the energy barriers between them. Such studies have been performed on similar aryl-substituted oxiranes, revealing the preferred orientations of the aromatic ring. nih.gov

MD simulations are also invaluable for studying intermolecular interactions, particularly in a solvent or when interacting with a biological target like an enzyme. nih.govtesisenred.net The simulations can model how solvent molecules arrange around the epoxide and how the molecule's conformation might change in different environments (e.g., polar vs. non-polar solvents). In the context of medicinal chemistry, if the molecule were being studied as an enzyme inhibitor (e.g., for soluble epoxide hydrolase), MD simulations could predict its binding mode within the active site, identify key intermolecular interactions like hydrogen bonds or π-stacking, and assess the stability of the resulting protein-ligand complex. nih.gov

Table 3: Parameters and Outputs of a Typical MD Simulation for Conformational Analysis

| Simulation Parameter/Technique | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or similar | Defines the potential energy function for all atoms in the system. |

| Simulation Time | 10-100 nanoseconds | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Analysis Method | Potential Energy Surface (PES) Scan | Maps energy as a function of the key dihedral angle(s) to find stable conformers. wipo.intncsu.edu |

| Analysis Method | Root-Mean-Square Deviation (RMSD) | Measures the stability of the molecule's conformation over the simulation time. |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a synthesized compound. nih.govgrafiati.comnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. rsc.org After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and basis set, leading to excellent agreement with experimental IR spectra. researchgate.net For this compound, this would help assign specific peaks to vibrations like the C-O-C asymmetric stretch of the epoxide ring, C-H stretches of the methyl and aromatic groups, and aromatic C=C bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govmdpi.com The calculation provides theoretical magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing the calculated spectrum with the experimental one is a powerful method for structural verification. nih.gov For instance, calculations would predict distinct signals for the two non-equivalent methyl groups and the different protons on the phenyl ring and oxirane structure, aiding in the complete assignment of the NMR spectrum.

Recent studies on other oxiranes have shown that computed spectra from even a single low-energy conformer can accurately replicate experimental results, highlighting the predictive power of these methods. nih.govacs.org

Table 4: Representative Comparison of Experimental vs. Calculated Spectroscopic Data Note: This table is illustrative. Experimental values are hypothetical, and calculated values are representative of what a DFT (B3LYP/6-31G) study might produce.*

| Spectroscopy | Assignment | Hypothetical Experimental Value | Illustrative Calculated Value |

|---|---|---|---|

| ¹³C NMR | Oxirane CH | ~60 ppm | ~61 ppm |

| ¹³C NMR | Oxirane CH₂ | ~48 ppm | ~49 ppm |

| ¹H NMR | Oxirane CH | ~3.8 ppm | ~3.9 ppm |

| ¹H NMR | Aromatic CH₃ | ~2.3 ppm | ~2.4 ppm |

| FT-IR | C-O-C stretch (epoxide) | ~890 cm⁻¹ | ~905 cm⁻¹ (unscaled) |

| FT-IR | Aromatic C-H stretch | ~3050 cm⁻¹ | ~3100 cm⁻¹ (unscaled) |

Applications in Advanced Synthetic Organic Chemistry

Role as a Chiral Building Block for Non-Pharmaceutical Targets

Chiral epoxides are highly valued in asymmetric synthesis as they allow for the introduction of specific stereocenters which can dictate the final three-dimensional structure of a molecule. The enantiomerically pure forms of 2-(2,3-dimethylphenyl)oxirane, such as (2R)-2-(2,3-dimethylphenyl)oxirane, serve as important chiral building blocks. The presence of the oxirane ring allows for a variety of stereospecific ring-opening reactions, yielding di-functionalized products that are precursors to more complex chiral molecules.

The general utility of chiral aryloxiranes is well-established in the enantioselective synthesis of alcohols and amines. organic-chemistry.org For instance, processes have been developed for producing various optically active substituted styrene (B11656) oxides through methods like asymmetric reduction of a corresponding α-haloketone followed by base-induced cyclization. google.com These chiral epoxides are pivotal in creating stereochemically defined products. The nucleophilic addition to the epoxide ring can proceed at either of the two electrophilic carbon atoms, and the regioselectivity is influenced by steric and electronic factors, as well as the nature of the nucleophile and catalyst.

While specific, documented applications of enantiopure this compound in non-pharmaceutical target synthesis are not widespread in readily available literature, its value can be inferred from the extensive use of similar chiral synthons. For example, chiral aryloxiranes are key intermediates in the synthesis of complex ligands for catalysis and in the creation of chiral auxiliaries. The 2,3-dimethylphenyl moiety can impart specific solubility, steric, and electronic properties to the target molecule, potentially influencing its performance in applications such as asymmetric catalysis or as a component in chiral recognition systems. The availability of specific enantiomers, like (2R)-2-(2,3-dimethylphenyl)oxirane, underscores its potential for these specialized applications. fluorochem.co.uk

Intermediacy in the Total Synthesis of Complex Organic Molecules (Focus on Synthetic Strategy)

Aryloxiranes are common intermediates in the synthesis of complex molecules due to their versatile reactivity. The epoxide functional group can be transformed into a wide array of other functionalities through carefully chosen synthetic strategies.

One key transformation is the Lewis acid-catalyzed rearrangement of aryloxiranes to aldehydes, a variant of the Meinwald rearrangement. tandfonline.comresearchgate.net For this compound, this reaction would yield 2-(2,3-dimethylphenyl)acetaldehyde. This aldehyde can then serve as an electrophile in subsequent carbon-carbon bond-forming reactions, such as aldol, Wittig, or Grignard reactions, to elongate the carbon chain and build molecular complexity. The efficiency of this rearrangement can be high under mild conditions, for example, using silica (B1680970) gel as the reagent. tandfonline.com

Furthermore, the ring-opening of aryloxiranes with various nucleophiles is a fundamental strategy for introducing new functional groups. Research has demonstrated the FeCl₃-catalyzed regioselective ring-opening of aryloxiranes with 4-hydroxycoumarins to synthesize furo[3,2-c]coumarin derivatives. rsc.org Applying this strategy to this compound would provide a direct route to coumarin-based structures bearing the 2,3-dimethylphenyl substituent, which are of interest for their optical properties. The reaction proceeds via a regioselective attack at the less hindered carbon of the oxirane ring, followed by cyclization. rsc.org

Another powerful strategy involves the ortho-lithiation of aryloxiranes. The reaction of ortho-lithiated aryloxiranes with electrophiles like enaminones can produce complex heterocyclic systems such as functionalized isochromanes. acs.orgpublicationslist.org Given the 2,3-dimethyl substitution pattern, direct lithiation on the aromatic ring is blocked at the 2 and 3 positions, which could direct metallation to the 6-position, opening up unique synthetic pathways to specifically substituted polycyclic systems.

The following table summarizes key synthetic transformations involving aryloxiranes, illustrating the potential strategic applications of this compound.

| Reaction Type | Reagents/Catalyst | Product Type | Synthetic Value | Reference |

| Meinwald Rearrangement | Lewis Acids (e.g., Silica Gel) | Arylacetaldehyde | Forms a key C2 building block for further elaboration. | tandfonline.comresearchgate.net |

| Regioselective Ring-Opening | 4-Hydroxycoumarin, FeCl₃ | Furo[3,2-c]coumarins | Access to complex, functional heterocyclic systems. | rsc.org |

| Reaction with ortho-Lithiated Species | n-BuLi, Enaminones | Functionalized Isochromanes | Construction of polycyclic frameworks with high stereocontrol. | acs.org |

Utilization in Materials Science and Polymer Chemistry (Excluding Biomedical Applications)

The reactivity of the epoxide ring also makes this compound a valuable monomer and precursor in materials science, particularly for the synthesis of specialty polymers and functional organic materials.

Substituted oxiranes, including styrene oxide derivatives, are important monomers for ring-opening polymerization (ROP), which can proceed via cationic, anionic, or coordination mechanisms to produce polyethers. researchgate.netmdpi.com The resulting polymers, poly(styrene oxide)s, have properties that are highly dependent on the substituents on the aromatic ring.

The polymerization of bulky, 2,3-disubstituted oxiranes presents a challenge due to steric hindrance. core.ac.ukrsc.org However, research on monomers with similar substitution patterns, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has shown that cationic polymerization can yield polyethers with unique, stiff conformations. core.ac.ukrsc.orgresearchgate.net It is expected that this compound could be polymerized using similar cationic initiators (e.g., BF₃·OEt₂) or anionic systems to yield poly[2-(2,3-dimethylphenyl)ethylene oxide].

The properties of this specialty polymer would be influenced by the 2,3-dimethylphenyl side chains. These bulky, hydrophobic groups would likely increase the glass transition temperature (Tg) of the polymer compared to unsubstituted poly(styrene oxide) and affect its solubility and mechanical properties. Such polymers could find use as high-performance engineering plastics, polymer supports, or as components in blends and composites. The polymerization of epoxides is a key step in the formation of epoxy resins, which are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. tongfeng-chem.com By acting as a comonomer or modifier in epoxy resin formulations, this compound could be used to tune the final properties of the cured material for advanced coatings, adhesives, or composite materials.

Beyond polymerization, this compound can serve as a precursor to other molecules that are building blocks for functional organic materials. Functional organic materials are designed to have specific electronic, optical, or magnetic properties and are used in applications like organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. google.com

The synthesis of ion-conductive networked polymers can be achieved by curing mixtures of epoxides and amines. acs.org Incorporating specific structural units via tailored epoxide monomers can lead to materials with high thermal stability and ionic conductivity, suitable for applications in solid-state batteries or electrochemical devices. The 2,3-dimethylphenyl group could be incorporated into such networks to control the morphology and ion-transport properties.

Furthermore, the 2,3-dimethylphenyl structural motif itself is found in functional materials. For example, 2-(2,4-dihydroxyphenyl)-4-(3,4-dimethylphenyl)-6-(2,3-dimethylphenyl)-s-triazine has been developed as a UV-absorber. google.com The synthesis of such complex molecules often relies on versatile building blocks that can be functionalized and coupled together. The reactivity of the oxirane ring in this compound allows it to be converted into various intermediates (amines, alcohols, aldehydes) that could then be used in the multi-step synthesis of these larger, functional target molecules.

Future Directions and Emerging Research Opportunities for 2 2,3 Dimethylphenyl Oxirane

Development of Novel Stereoselective and Regioselective Synthetic Methodologies

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals and fine chemicals. For 2-(2,3-dimethylphenyl)oxirane, the development of highly stereoselective and regioselective synthetic methods is a primary area for future investigation.

Current approaches to the synthesis of similar aryl epoxides often rely on the epoxidation of the corresponding vinylarene. Future work should focus on the asymmetric epoxidation of 2,3-dimethylstyrene (B1265930) using chiral catalysts. This could involve the use of transition-metal complexes, such as those based on manganese or iron, which have shown promise in the epoxidation of various alkenes. vapourtec.com The design of ligands that can effectively differentiate between the two faces of the double bond in 2,3-dimethylstyrene will be crucial for achieving high enantioselectivity.

Furthermore, organocatalysis presents a metal-free alternative for stereoselective epoxidation. Chiral ketones, for instance, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. Research into novel organocatalysts that are tailored to the specific steric and electronic properties of 2,3-dimethylstyrene could lead to highly efficient and environmentally benign synthetic routes.

Regioselectivity in the synthesis of substituted epoxides is also a critical consideration, particularly when starting from precursors other than the direct alkene. For example, methods involving the ring-closure of halohydrins or related intermediates must be controlled to ensure the exclusive formation of the desired oxirane ring at the intended position. The development of new catalytic systems that can direct this regioselectivity will be a valuable contribution.

Exploration of Underutilized Reactivity Modes and Novel Transformations